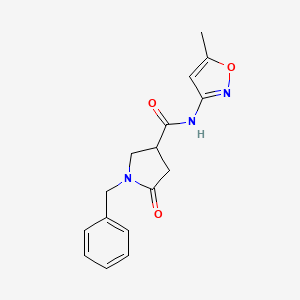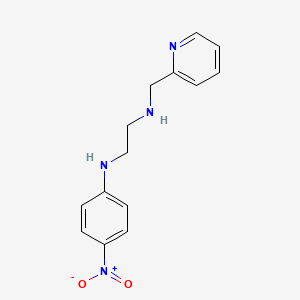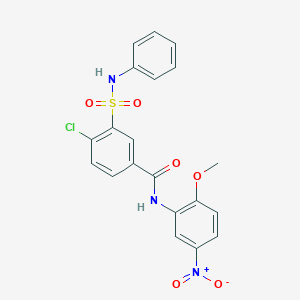![molecular formula C17H16Cl2N4O2 B15153549 N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B15153549.png)
N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine is a complex organic compound characterized by its unique structure, which includes a triazole ring and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with methoxybenzyl chloride to form an intermediate, which is then reacted with triazole derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring and dichlorophenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: This compound shares structural similarities but differs in its oxadiazine ring.
2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide: Another structurally related compound with a pyrimidine ring.
Uniqueness
N-({2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}methyl)-1H-1,2,4-triazol-3-amine is unique due to its specific combination of functional groups and the triazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16Cl2N4O2 |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
N-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H16Cl2N4O2/c1-24-15-4-2-3-11(8-20-17-21-10-22-23-17)16(15)25-9-12-5-6-13(18)7-14(12)19/h2-7,10H,8-9H2,1H3,(H2,20,21,22,23) |
InChI Key |
CRLBKVXJOIFDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)CNC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15153483.png)

![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
carbamate](/img/structure/B15153491.png)

![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B15153501.png)
![(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15153504.png)

![N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15153517.png)

![1-[4-tert-butyl-1,5-bis(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15153527.png)
![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
